Technical Whitepaper: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Technical Whitepaper: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1234615-88-3). This compound serves as a high-value scaffold in the development of ATP-competitive kinase inhibitors, particularly for targets such as JAK, CSF1R, and Trk.
CAS: 1234615-88-3 | Formula: C₈H₅IN₂O | MW: 272.04 g/mol
Executive Summary
5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-iodo-7-azaindole-3-carboxaldehyde , is a bifunctional heteroaromatic building block.[1] It features a 7-azaindole core (a bioisostere of indole and purine) equipped with two orthogonal reactive handles:
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C3-Formyl Group: Enables reductive aminations and condensation reactions to install solubilizing groups or solvent-front interactions.
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C5-Iodide: A highly reactive halogen handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the scaffold into hydrophobic pockets.
This dual-functionality makes it a "linchpin" intermediate in fragment-based drug discovery (FBDD) for designing Type I and Type II kinase inhibitors.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Synonyms | 5-Iodo-7-azaindole-3-carboxaldehyde; 3-Formyl-5-iodo-7-azaindole |
| CAS Number | 1234615-88-3 |
| Molecular Weight | 272.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 245–250 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water |
| pKa (Calculated) | ~12.5 (NH), ~3.5 (Pyridine N) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Analysis & Reactivity Map
The 7-azaindole scaffold is electron-deficient compared to indole due to the pyridine nitrogen at position 7. This influences the regioselectivity of electrophilic aromatic substitutions (SEAr) and the acidity of the N1-proton.
Reactivity Logic
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C3 Position (Aldehyde): The most electron-rich site on the pyrrole ring. The existing aldehyde allows for rapid diversification via reductive amination.
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C5 Position (Iodine): The iodine atom is activated for oxidative addition by Pd(0) catalysts. It is significantly more reactive than the corresponding bromide or chloride, allowing for mild coupling conditions.
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N1 Position (NH): The pyrrole nitrogen is acidic (pKa ~12.5) and can be protected (e.g., SEM, Boc, Tosyl) or alkylated to modulate solubility and binding affinity.
Figure 1: Orthogonal reactivity map showing the three primary vectors for chemical modification.
Synthesis Protocol: Vilsmeier-Haack Formylation[5]
The most robust route to CAS 1234615-88-3 is the Vilsmeier-Haack formylation of the commercially available precursor 5-iodo-7-azaindole . Direct iodination of 7-azaindole-3-carbaldehyde is less efficient due to directing group issues.
Reaction Scheme
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Precursor: 5-Iodo-1H-pyrrolo[2,3-b]pyridine.
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Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2]
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Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by SEAr at C3, and hydrolysis.
Step-by-Step Experimental Procedure
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
-
Vilsmeier Reagent Formation:
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In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (10 volumes relative to substrate).
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Cool to 0 °C using an ice bath.[3]
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Dropwise add POCl₃ (1.5 – 2.0 equivalents) over 20 minutes. Ensure internal temperature does not exceed 5 °C.
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Observation: The solution will turn pale yellow/orange as the chloroiminium salt forms. Stir at 0 °C for 30 minutes.
-
-
Substrate Addition:
-
Dissolve 5-iodo-7-azaindole (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25 °C).
-
Heat to 80 °C for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The starting material (R_t ~ lower) should disappear, and the aldehyde product (R_t ~ higher) should appear.
-
-
Workup & Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into crushed ice/water (20 volumes) with vigorous stirring.
-
Adjust pH to ~8–9 using saturated aqueous NaHCO₃ or 2M NaOH. Caution: Exothermic neutralization.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
-
Isolation & Purification:
-
The product typically precipitates as a solid. Filter the solid and wash with copious water.
-
Purification: If the solid is impure, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0→10% Methanol in DCM).
-
Yield Expectation: 75–85%
Figure 2: Step-by-step synthesis workflow via Vilsmeier-Haack formylation.
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 7-azaindole core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinases.
-
Hinge Binding: The N1-H and N7 atoms form a donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Glu/Leu backbone).
-
Solvent Front (C3): The aldehyde at C3 is typically converted via reductive amination to a piperazine or piperidine tail. This tail extends towards the solvent front, improving solubility and often interacting with ribose-binding residues.
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Gatekeeper/Hydrophobic Pocket (C5): The iodine is replaced via Suzuki coupling with aryl groups to target the hydrophobic pocket or the "gatekeeper" residue, determining selectivity (e.g., targeting T338 in c-Src or T315 in Abl).
Case Study Relevance
This scaffold is structurally homologous to the core of Pexidartinib (PLX3397) , a CSF1R inhibitor. While Pexidartinib utilizes a 5-chloro-7-azaindole core, the 5-iodo variant allows for more versatile library synthesis during the optimization phase due to the higher reactivity of iodine in cross-coupling reactions [1, 2].
Quality Control & Characterization
To ensure the integrity of the intermediate for downstream synthesis, the following specifications must be met:
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1H NMR (400 MHz, DMSO-d6):
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δ 12.5–13.0 (br s, 1H, NH)
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δ 9.90–9.95 (s, 1H, CHO)
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δ 8.50–8.60 (d, 1H, H-6)
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δ 8.30–8.40 (s, 1H, H-2)
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δ 8.10–8.20 (d, 1H, H-4)
-
-
LC-MS:
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ESI+ m/z: 272.9 [M+H]+
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Purity: >98% by UV (254 nm)
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References
-
Tap, W. D. et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 373(5), 428-437. Link
-
Zhang, H. et al. (2017). "Discovery of 7-Azaindole Derivatives as Potent and Selective Inhibitors of FLT3." ACS Medicinal Chemistry Letters, 8(2), 163-167. Link
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Vilsmeier, A. & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational Chemistry).[4]
-
Laha, J. K. et al. (2016). "Scope of the Vilsmeier–Haack Reaction of 7-Azaindoles." Synlett, 27(13), 1963-1968. Link
-
ChemScene. (2024). "Product Data Sheet: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde." Link
Sources
- 1. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
- 4. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
